(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(2,6-difluorophenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-16-4-1-5-17(20)18(16)26(23,24)22-12-6-7-13(22)10-15(9-12)25-14-3-2-8-21-11-14/h1-5,8,11-13,15H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHBTCMGHURNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3F)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic framework with a sulfonyl group and a pyridine moiety, which contribute to its biological interactions. The presence of the difluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
- Protein-Ligand Interactions : The rigidity of the bicyclic structure allows for specific binding to protein targets, influencing cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study published in Nature Communications reported that derivatives of bicyclic compounds showed significant inhibition of cancer cell growth through apoptosis induction mechanisms .
- Research in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of related compounds that demonstrated anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azabicyclo Core
Sulfonamide vs. Sulfonate and Ester Groups
- Compound 31 (): Features a 3,5-dimethylpyrazole sulfonamide. The bulkier pyrazole group may enhance metabolic stability but reduce solubility compared to the 2,6-difluorophenylsulfonyl group in the target compound .
- (1R,3R,5S)-8-Methyl-3-yl 2-phenylacrylate (): An ester substituent instead of sulfonamide. Esters are prone to hydrolysis, suggesting shorter half-life than the sulfonamide-based target compound .
- Trifluoromethanesulfonate derivative (): The triflate group acts as a leaving group, indicating utility as a synthetic intermediate rather than a bioactive molecule .
Pyridin-3-yloxy vs. Other Aromatic Substituents
Stereochemical and Conformational Differences
Structure-Activity Relationship (SAR) Insights
- Electron-deficient sulfonamides (e.g., 2,6-difluorophenyl) enhance binding affinity to non-opioid targets compared to electron-rich groups.
- Pyridin-3-yloxy improves metabolic stability over phenoxy analogs due to reduced CYP450-mediated oxidation .
Data Tables
Table 1: Key Structural and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
